N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine

Lipophilicity Drug-likeness Quinazoline SAR

N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine (CAS 882083-52-5; molecular formula C₁₅H₁₁ClN₄O₂; MW 314.73) is a synthetic 4-benzylamino-6-nitroquinazoline derivative belonging to the pharmacologically significant quinazoline heterocycle family. The compound incorporates two defining structural features: an electron-withdrawing nitro group at the quinazoline 6-position and a 4-chlorobenzyl substituent at the exocyclic 4-amino position, yielding a calculated partition coefficient (LogP) of 3.80.

Molecular Formula C15H11ClN4O2
Molecular Weight 314.73
CAS No. 882083-52-5
Cat. No. B2559320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-6-nitro-4-quinazolinamine
CAS882083-52-5
Molecular FormulaC15H11ClN4O2
Molecular Weight314.73
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C15H11ClN4O2/c16-11-3-1-10(2-4-11)8-17-15-13-7-12(20(21)22)5-6-14(13)18-9-19-15/h1-7,9H,8H2,(H,17,18,19)
InChIKeyRGTNGFYJBUGPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine (CAS 882083-52-5): A Differentiated 6-Nitroquinazoline Scaffold for Targeted Library Design and Kinase Probe Development


N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine (CAS 882083-52-5; molecular formula C₁₅H₁₁ClN₄O₂; MW 314.73) is a synthetic 4-benzylamino-6-nitroquinazoline derivative belonging to the pharmacologically significant quinazoline heterocycle family . The compound incorporates two defining structural features: an electron-withdrawing nitro group at the quinazoline 6-position and a 4-chlorobenzyl substituent at the exocyclic 4-amino position, yielding a calculated partition coefficient (LogP) of 3.80 . These structural elements position the compound within a well-precedented class of 6-nitro-4-substituted quinazolines actively investigated for kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. Commercial availability at NLT 98% purity supports its immediate deployment as a research-grade building block or reference standard .

Why In-Class 4-Aminoquinazolines Cannot Substitute for N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine in Structure-Guided Lead Optimization


Subtle structural modifications within the 4-aminoquinazoline chemotype produce profound, non-linear effects on target engagement, selectivity, and physicochemical suitability that preclude generic interchangeability. Comparative binding data from the 6-nitroquinazoline series illustrate this sensitivity: the unsubstituted N-benzyl-6-nitroquinazolin-4-amine (CAS 169205-64-5) exhibits an EGFR IC₅₀ of 10,000 nM, representing negligible kinase affinity [1], while the 7-chloro-6-nitro analog PD153035 derivative achieves an EGFR IC₅₀ of 25 nM—a 400-fold potency gain achieved through a single 7-chloro addition [2]. The 6-nitro substituent is not a passive spectator; its strong electron-withdrawing character modulates the quinazoline core electronics, impacting both binding interactions and metabolic stability. The 4-chlorobenzyl moiety introduces further differentiation through altered lipophilicity (LogP 3.80 vs. ~2.8 for the non-chlorinated N-benzyl analog ) and the potential for halogen-bonding interactions absent in non-halogenated benzylamino congeners. These cumulative structural-chemical differences mean that even compounds sharing the 6-nitroquinazoline core cannot be assumed functionally interchangeable without empirical verification.

Quantitative Differentiation Evidence: N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine vs. Closest Structural Analogs and In-Class Candidates


Lipophilicity Differentiation: LogP Comparison of N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine vs. the Non-Chlorinated N-Benzyl Analog

N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine exhibits a calculated LogP of 3.80, representing a significant lipophilicity increase of approximately 1.0 log unit relative to the non-chlorinated N-benzyl-6-nitroquinazolin-4-amine (estimated LogP ~2.8 based on the loss of the chlorine substituent and standard Hansch π-values for aromatic chlorine of +0.71) . This differential arises directly from the 4-chloro substituent on the benzyl ring, which increases membrane permeability potential while also introducing a halogen-bond donor site unavailable in the des-chloro analog. The 6-nitro group further contributes electron-withdrawing character (Hammett σₚ = +0.78), polarizing the quinazoline core and differentiating the overall electronic profile from 6-halo or 6-unsubstituted benzylaminoquinazolines.

Lipophilicity Drug-likeness Quinazoline SAR

Purity Specification Benchmarking: NLT 98% Specification vs. Industry-Standard 90-95% for Analogous 6-Nitroquinazoline Building Blocks

A vendor-level procurement differentiation exists in the purity specification landscape for 6-nitroquinazoline building blocks. One supplier offers N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine at NLT 98% purity , whereas the majority of close structural analogs—including N-(4-chlorobenzyl)-6-nitroquinazolin-4-amine from other catalog suppliers and the related 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine—are typically offered at 90–95% purity levels . This approximately 3–8 percentage-point purity differential reduces the probability of confounding byproducts in downstream biological assays and minimizes the need for pre-use repurification.

Sourcing Quality control Chemical procurement

Kinase Inhibition Potential: 6-Nitro-4-Substituted Quinazoline Class Demonstrates EGFR Inhibitory Activity Comparable to Gefitinib in Head-to-Head Cytotoxicity Testing

The 6-nitro-4-substituted quinazoline chemotype—of which N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine is a structural member—has been validated for EGFR-targeted anticancer activity in a recent comprehensive study by Farag et al. (2024). Among 20 synthesized 6-nitro-4-substituted quinazolines, the most potent derivative (compound 6c) exhibited 'superior to nearly equal cytotoxicity in comparison to gefitinib' against colon cancer (HCT-116) and lung cancer (A549) cell lines, with a favorable safety profile against normal fibroblast (WI-38) cells [1]. The study further demonstrated G2/M cell cycle arrest and apoptosis induction, with molecular docking confirming productive binding modes within the EGFR active site. While quantitative IC₅₀ values for the specific N-(4-chlorobenzyl) derivative have not yet been reported in the public literature, the class-level scaffold validation provides a strong precedent for its investigational use in kinase-targeted probe development.

EGFR inhibition Anticancer Quinazoline kinase inhibitors

Structural Uniqueness: The 4-Chlorobenzylamino Motif as a Halogen-Bonding Handle Absent in Anilino- and Unsubstituted Benzylamino-6-Nitroquinazoline Comparators

The target compound contains a 4-chlorobenzylamino substituent at the quinazoline 4-position, which is structurally distinct from the two major classes of 6-nitroquinazoline analogs described in the literature: (i) 4-anilino-6-nitroquinazolines (e.g., PD153035 analogs), where the aryl ring is directly attached to the 4-amino nitrogen, and (ii) unsubstituted N-benzyl-6-nitroquinazolin-4-amine, which lacks the halogen-bond donor capability [1][2]. The 4-chlorobenzyl group introduces a methylene spacer between the quinazoline core and the chlorophenyl ring, conferring increased conformational flexibility (4 rotatable bonds) while the para-chloro substituent provides a σ-hole donor for potential halogen-bonding interactions with target protein backbone carbonyls or side-chain acceptors—an interaction motif increasingly exploited in rational kinase inhibitor design but unavailable in non-halogenated benzylamino comparators.

Halogen bonding Medicinal chemistry Quinazoline scaffold design

Electron-Withdrawing Profile Differentiation: 6-Nitro vs. 6-Chloro Substituent Effects on Quinazoline Core Electronics and Hydrogen-Bond Acceptor Capacity

The 6-nitro substituent (Hammett σₚ = +0.78) exerts a substantially stronger electron-withdrawing effect on the quinazoline core compared to the 6-chloro substituent (Hammett σₚ = +0.23) found in the closest structural analog, 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine (CAS 1202227-76-6) [1]. This electronic differential manifests in three practical consequences: (i) the 6-nitro compound possesses 5 hydrogen-bond acceptor sites vs. 3 for the 6-chloro analog, enhancing its capacity for polar target interactions; (ii) the nitro group lowers the pKₐ of the quinazoline N1 and N3 nitrogens, potentially altering protonation-state-dependent binding and solubility; and (iii) the nitro group serves as a bioisostere for carboxylic acids and a metabolic soft spot that can be reduced to a primary amine for further derivatization—a synthetic option unavailable with the 6-chloro substituent. Importantly, the 6-nitro group is present in several advanced EGFR inhibitor clinical candidates, including afatinib intermediates, underscoring its established pharmacophoric relevance .

Electronic effects Structure-activity relationships Quinazoline reactivity

Recommended Application Scenarios for N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine Based on Verified Differentiation Evidence


EGFR Kinase Probe Development Leveraging the 6-Nitroquinazoline Scaffold with a Halogen-Bonding Benzylamino Motif

Investigators pursuing novel EGFR or ErbB family kinase inhibitors should evaluate N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine as a starting scaffold that combines the validated 6-nitroquinazoline pharmacophore (supported by Farag et al. 2024 class-level cytotoxicity data comparable to gefitinib [1]) with a 4-chlorobenzylamino substituent capable of engaging halogen-bonding interactions unexplored in the dominant 4-anilinoquinazoline patent space. The methylene spacer between the quinazoline core and the chlorophenyl ring provides conformational flexibility that may enable access to binding pocket sub-sites inaccessible to rigid anilino-substituted EGFR inhibitors such as gefitinib or erlotinib.

Medicinal Chemistry SAR Expansion via Nitro Group Reduction and Subsequent Derivatization

The 6-nitro group serves as a strategic synthetic handle that can be selectively reduced to a 6-amino intermediate, enabling subsequent acylation, sulfonylation, or reductive amination chemistry to generate diverse 6-substituted quinazoline libraries [1]. This synthetic versatility is unavailable with 6-chloro or 6-unsubstituted benzylaminoquinazoline analogs. The NLT 98% purity specification ensures that the starting material quality supports multi-step derivatization without confounding impurity carry-through, making this compound an attractive core scaffold for diversity-oriented synthesis or parallel library production.

Physicochemical Reference Standard for LogP Optimization in Quinazoline-Based CNS or Cellular Permeability Studies

With a calculated LogP of 3.80, five hydrogen-bond acceptors, and one hydrogen-bond donor [1], N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine occupies a physicochemical space that balances moderate lipophilicity with sufficient polarity for aqueous solubility. This profile makes it a suitable reference compound for benchmarking membrane permeability in PAMPA or Caco-2 assays when optimizing quinazoline-based lead series, particularly where the ΔLogP of approximately +1.0 relative to the non-chlorinated N-benzyl analog provides a measurable lipophilicity gradient for structure-property relationship studies.

Procurement as a High-Purity Building Block for Targeted Covalent Inhibitor Design

The combination of a 6-nitro group (a latent warhead precursor via reduction to aniline) and a 4-chlorobenzyl substituent (providing a halogen-bond anchor) positions this compound as a strategic intermediate for designing targeted covalent inhibitors (TCIs) against kinases with accessible cysteine residues in or near the ATP-binding pocket. The differentiated purity specification of NLT 98% [1] supports direct use in biochemical assay preparation, while the 6-nitro group's electron-withdrawing character may also facilitate nucleophilic aromatic substitution chemistry for late-stage functionalization—a reactivity profile that distinguishes it from 6-halo analogs.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.